molecular formula C16H25N3O3 B12900718 Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate CAS No. 22685-42-3

Methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate

Cat. No.: B12900718
CAS No.: 22685-42-3
M. Wt: 307.39 g/mol
InChI Key: ZKDVCTLGJXJWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes, followed by intramolecular cyclization mediated by CuCl .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is also being explored to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

Methyl 5-(di(piperidin-1-yl)methyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its di(piperidin-1-yl)methyl group differentiates it from other isoxazole derivatives, potentially leading to unique interactions with biological targets .

Properties

CAS No.

22685-42-3

Molecular Formula

C16H25N3O3

Molecular Weight

307.39 g/mol

IUPAC Name

methyl 5-[di(piperidin-1-yl)methyl]-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C16H25N3O3/c1-21-16(20)13-12-14(22-17-13)15(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h12,15H,2-11H2,1H3

InChI Key

ZKDVCTLGJXJWQA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NOC(=C1)C(N2CCCCC2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.